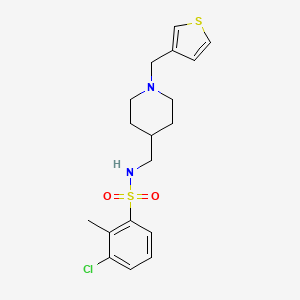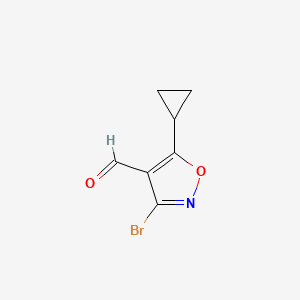![molecular formula C18H18N2O B2529242 N-[2-(2-フェニル-1H-インドール-3-イル)エチル]アセトアミド CAS No. 4560-07-0](/img/structure/B2529242.png)
N-[2-(2-フェニル-1H-インドール-3-イル)エチル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant area of research in medicinal chemistry .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
Target of Action
The primary target of N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide is the RNA-dependent RNA polymerase (RdRp) of certain viruses . RdRp is an essential enzyme in the life cycle of RNA viruses and is responsible for the replication of the viral genome .
Mode of Action
N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide specifically inhibits the RdRp of viruses, thereby preventing the replication of the viral genome . This inhibition results in a decrease in viral replication, reducing the overall viral load .
Biochemical Pathways
It is known that the compound interferes with the viral replication process by inhibiting the rdrp enzyme . This disruption in the replication process can lead to a decrease in the production of new virus particles .
Result of Action
The molecular and cellular effects of N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide’s action primarily involve the inhibition of viral replication . By targeting and inhibiting the RdRp enzyme, the compound prevents the virus from replicating its genome, thereby reducing the production of new virus particles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 2-phenylindole with ethyl bromoacetate, followed by hydrolysis and subsequent reaction with acetic anhydride. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a variety of substituted indole compounds .
類似化合物との比較
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar structural features.
Melatonin: A well-known indole derivative with significant biological activity.
Indole-3-acetic acid: A plant hormone with a similar indole nucleus .
Uniqueness
N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
IUPAC Name |
N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13(21)19-12-11-16-15-9-5-6-10-17(15)20-18(16)14-7-3-2-4-8-14/h2-10,20H,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQLWCNLJLSDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529160.png)
![2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2529161.png)



![N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide](/img/structure/B2529168.png)

![2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2529172.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2529175.png)




